Silyamandin

Description

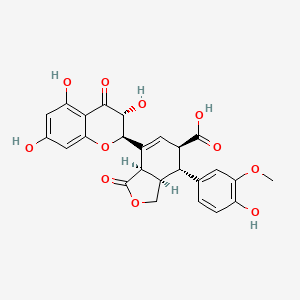

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3aR,4R,5R,7aR)-4-(4-hydroxy-3-methoxyphenyl)-1-oxo-7-[(2R,3R)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-3a,4,5,7a-tetrahydro-3H-2-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O11/c1-34-16-4-9(2-3-14(16)27)18-12(24(31)32)7-11(19-13(18)8-35-25(19)33)23-22(30)21(29)20-15(28)5-10(26)6-17(20)36-23/h2-7,12-13,18-19,22-23,26-28,30H,8H2,1H3,(H,31,32)/t12-,13-,18+,19+,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNNAIYNHUXFCR-QRVGLHCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(=O)C3C(=CC2C(=O)O)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3COC(=O)[C@H]3C(=C[C@H]2C(=O)O)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858699 | |

| Record name | Silyamandin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009565-36-9 | |

| Record name | Silyamandin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structure Elucidation and Confirmation of Silyamandin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation and confirmation of Silyamandin, a flavonolignan found in milk thistle (Silybum marianum). The document details the analytical techniques employed for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Introduction

This compound is a naturally occurring flavonolignan first identified in tincture preparations of milk thistle fruit.[1][2] It is structurally related to other well-known flavonolignans of the silymarin complex. Notably, this compound is understood to be an oxidative degradation product of silydianin, another major constituent of milk thistle.[1][3] The structural confirmation of this compound has been crucial for understanding the chemical diversity of milk thistle extracts and for the proper characterization of silymarin-based products.

Isolation and Purification

The isolation of this compound is typically achieved from aged tinctures of Silybum marianum fruits, where its concentration increases over time due to the degradation of silydianin.[1][2][3] A general protocol for the isolation and purification of this compound is outlined below.

Experimental Protocol: Isolation of this compound

-

Extraction:

-

Powdered fruits of Silybum marianum are macerated in an ethanolic solution (e.g., 40-60% ethanol in water) to create a tincture.

-

The tincture is incubated at a controlled temperature (e.g., 40°C) for an extended period (e.g., 3 months) to facilitate the conversion of silydianin to this compound.[1][2][3]

-

-

Preliminary Fractionation:

-

The aged tincture is filtered and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then subjected to column chromatography on silica gel, eluting with a solvent gradient of increasing polarity (e.g., chloroform-methanol) to separate the major flavonolignan components.

-

-

Purification:

-

Fractions enriched with this compound are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Further purification is achieved through preparative HPLC, often using a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

-

Final Purification and Crystallization:

-

The purified fractions are concentrated, and this compound can be obtained as a solid by crystallization from an appropriate solvent system (e.g., methanol-water).

-

Structure Elucidation via Spectroscopic Techniques

The definitive structure of this compound was established through a combination of advanced spectroscopic methods, primarily NMR and mass spectrometry.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to assign all proton and carbon signals and to establish connectivity within the molecule. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results. Please refer to MacKinnon et al., 2007, Planta Medica for detailed assignments. |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | Chemical Shift (δ, ppm) |

| Data not available in search results. Please refer to MacKinnon et al., 2007, Planta Medica for detailed assignments. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A sample of purified this compound (typically 5-10 mg) is dissolved in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D NMR:

-

¹H NMR spectra are recorded to determine the chemical shifts, multiplicities, and coupling constants of the protons.

-

¹³C NMR spectra are acquired to identify the chemical shifts of all carbon atoms in the molecule.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

-

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structure elucidation. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and, consequently, the molecular formula of this compound. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the molecule.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | [M-H]⁻ (m/z) | Molecular Formula |

| ESI- | Data not available in search results. Please refer to MacKinnon et al., 2007, Planta Medica for detailed data. | C₂₅H₂₂O₁₀ |

Table 4: Key MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Neutral Loss |

| Data not available in search results. Please refer to MacKinnon et al., 2007, Planta Medica for detailed fragmentation analysis. |

Experimental Protocol: LC-MS/MS Analysis

-

Chromatography:

-

An aliquot of a dilute solution of this compound is injected into an HPLC or UHPLC system.

-

Separation is typically performed on a C18 reversed-phase column.

-

A gradient elution is used with a mobile phase consisting of water (A) and acetonitrile or methanol (B), both containing a small percentage of formic acid (e.g., 0.1%).

-

-

Mass Spectrometry:

-

The eluent from the HPLC is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

-

The mass spectrometer is operated in both positive and negative ion modes to obtain comprehensive data.

-

Full scan mass spectra are acquired to determine the molecular weight.

-

Tandem MS (MS/MS) experiments are performed by selecting the molecular ion of this compound as the precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Logical Relationships and Pathways

The formation of this compound is a key chemical transformation that occurs in milk thistle extracts. Understanding this process is important for quality control and for the standardization of these herbal preparations.

This compound is formed from the oxidative degradation of silydianin. This process is thought to occur over time in solution, particularly when exposed to air and moderate temperatures.

Caption: Formation of this compound from Silydianin.

Confirmation of Structure

The collective data from NMR and MS analyses provide a comprehensive picture of the molecular structure of this compound. The precise mass and molecular formula are determined by HRMS. The carbon-hydrogen framework and the connectivity of the atoms are established by the various 1D and 2D NMR experiments. The fragmentation pattern observed in the MS/MS spectra serves as a confirmation of the proposed structure by showing characteristic losses of functional groups and cleavages of the molecular backbone that are consistent with the structure determined by NMR.

Conclusion

The structure of this compound has been unequivocally elucidated and confirmed through the application of modern spectroscopic techniques, primarily NMR and mass spectrometry. This in-depth understanding of its chemical structure is fundamental for further research into its biological activities, for the development of analytical methods for its quantification in herbal products, and for ensuring the quality and consistency of milk thistle-based dietary supplements and pharmaceuticals. The knowledge that this compound is a degradation product of silydianin also has important implications for the processing and storage of milk thistle extracts.

References

Silyamandin: A Comprehensive Technical Dossier on its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silyamandin, a flavonolignan derived from the milk thistle plant (Silybum marianum), is a subject of growing interest within the scientific community. As a constituent of silymarin, a complex mixture of flavonolignans with established hepatoprotective properties, this compound is being investigated for its own unique chemical characteristics and potential biological activities. This technical guide provides a detailed overview of the known chemical and physical properties of this compound, supported by experimental data and methodologies, to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is chemically identified as 4-(4-hydroxy-3-methoxyphenyl)-7-[(2R,3R)-3,5,7-trihydroxy-4-oxochroman-2-yl]-1-oxo-1,3,3a,4,5,7a-hexahydro-2-benzofuran-5-carboxylic acid[1]. It is formed through the oxidative degradation of silydianin, another major flavonolignan component of silymarin. The structural complexity and stereochemistry of this compound contribute to its distinct properties and potential biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1009565-36-9 | Internal Data |

| Molecular Formula | C₂₅H₂₂O₁₁ | Internal Data |

| Molecular Weight | 498.4 g/mol | Internal Data |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | Internal Data |

Spectral Data

The structural elucidation of this compound has been primarily achieved through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry has been instrumental in determining the elemental composition of this compound. The [M-H]⁻ ion has been observed at m/z 497.4, which is consistent with the molecular formula C₂₅H₂₂O₁₁.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Detailed FT-IR spectral data for this compound, including specific absorption bands, have not been extensively published. General IR spectra of flavonoids and lignans typically show characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from the seeds of Silybum marianum. A general workflow for its isolation is as follows:

Caption: General workflow for the isolation of this compound.

Methodology:

-

Defatting: The seeds of Silybum marianum are first ground and then defatted using a non-polar solvent like n-hexane to remove lipids.

-

Extraction: The defatted material is then extracted with a polar solvent such as methanol or ethanol to isolate the flavonolignan fraction.

-

Concentration: The solvent from the extract is removed under reduced pressure to yield a concentrated crude extract.

-

Chromatography: The crude extract is subjected to column chromatography using stationary phases like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents of increasing polarity.

-

Fractionation and HPLC: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing this compound are pooled and further purified using preparative HPLC to obtain the pure compound.

Biological Activities and Signaling Pathways

While research on the specific biological activities of this compound is still emerging, the broader class of flavonolignans from Silybum marianum is known to possess significant antioxidant, anti-inflammatory, and anticancer properties. It is hypothesized that this compound contributes to these effects.

Potential Mechanisms of Action

Many flavonolignans exert their biological effects by modulating key cellular signaling pathways. Two of the most studied pathways in the context of flavonolignan activity are the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. In many disease states, including cancer and chronic inflammation, the NF-κB pathway is constitutively active. Some flavonolignans have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory cytokines and a decrease in cell proliferation.

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Activation of the Nrf2 pathway can protect cells from oxidative stress. Certain flavonolignans are known to be potent activators of this pathway.

Caption: Postulated activation of the Nrf2 signaling pathway by this compound.

Experimental Assays for Biological Activity

Standard in vitro assays can be employed to investigate the biological activities of this compound.

Antioxidant Activity Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

Anti-inflammatory Activity Assays:

-

Measurement of Nitric Oxide (NO) Production in Macrophages: Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) are treated with this compound, and the production of NO in the culture supernatant is measured using the Griess reagent.

-

Measurement of Pro-inflammatory Cytokine Production: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant of LPS-stimulated macrophages can be quantified using ELISA kits.

Cytotoxicity Assays:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation. Cancer cell lines are treated with varying concentrations of this compound to determine its cytotoxic effects.

Conclusion

This compound is a promising flavonolignan with a unique chemical structure. While its physical and chemical properties are beginning to be characterized, further research is needed to fully elucidate its spectral characteristics and biological activities. The information and experimental frameworks provided in this technical guide are intended to facilitate future investigations into the therapeutic potential of this interesting natural product. As more data becomes available, a clearer picture of this compound's role in the pharmacological effects of milk thistle will emerge, potentially leading to the development of new therapeutic agents.

References

An In-depth Technical Guide on the Formation Pathway of Silyamandin in Milk Thistle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the formation of silyamandin, a flavonolignan found in milk thistle (Silybum marianum). The document focuses on the non-biosynthetic origin of this compound, detailing its relationship with its precursor, silydianin, and the experimental conditions leading to its formation.

Executive Summary

This compound is a flavonolignan present in aged preparations of milk thistle. Current scientific evidence indicates that this compound is not a direct product of the plant's biosynthetic machinery. Instead, it is an artifact formed through the oxidative degradation of silydianin, another naturally occurring flavonolignan in milk thistle. This process is understood to be a slow, non-enzymatic transformation favored by prolonged exposure to moderate heat and air. This guide synthesizes the available data on this conversion, providing insights into the chemical relationship between these two compounds and the experimental observations that have defined our current understanding.

The Precursor: Silydianin Biosynthesis

While this compound itself is not directly biosynthesized, its precursor, silydianin, is a product of the well-established phenylpropanoid pathway in Silybum marianum. The biosynthesis of silydianin involves the oxidative coupling of two key precursors:

-

Taxifolin: A flavonoid.

-

Coniferyl alcohol: A phenylpropanoid.

This coupling reaction is catalyzed by peroxidase enzymes within the plant, leading to the formation of the various flavonolignans that constitute the silymarin complex, including silydianin.

The Formation of this compound: An Oxidative Degradation Pathway

The primary evidence for the origin of this compound comes from stability studies of milk thistle tinctures. Research has demonstrated a clear inverse relationship between the concentrations of silydianin and this compound upon aging.

Key Experimental Findings:

-

Incubation Conditions: The formation of this compound is significantly enhanced when milk thistle tinctures are incubated at 40°C for a period of three months in the presence of air[1].

-

Reciprocal Changes: During this incubation period, a noticeable decrease in the concentration of silydianin is accompanied by a corresponding increase in the concentration of this compound[1].

This evidence strongly supports the hypothesis that this compound is a product of the oxidative degradation of silydianin.

Table 1: Qualitative Relationship between Silydianin and this compound in Aged Tinctures

| Compound | Concentration Change Over Time (40°C, 3 months) |

| Silydianin | Decrease |

| This compound | Increase |

Note: Specific quantitative data on the conversion yield and reaction kinetics are not extensively available in the current literature.

Proposed Chemical Transformation

The conversion of silydianin to this compound is proposed to be an oxidative rearrangement. While the precise, step-by-step mechanism is a subject of ongoing investigation, the overall transformation involves the opening of the dioxinone ring system of silydianin and subsequent rearrangement to form the lactone structure characteristic of this compound.

Experimental Protocols

The following outlines the key experimental methodology that led to the discovery and characterization of this compound as a degradation product of silydianin, based on the foundational study by MacKinnon et al. (2007).

5.1. Tincture Incubation

-

Objective: To investigate the stability of flavonolignans in a commercially available milk thistle tincture.

-

Procedure: A milk thistle tincture was incubated at a constant temperature of 40°C for a duration of 3 months. The incubation was carried out in the presence of air to allow for potential oxidative processes.

-

Analysis: The tincture was analyzed at the beginning and end of the incubation period using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) to monitor changes in the flavonolignan profile.

5.2. Isolation and Characterization of this compound

-

Objective: To isolate and elucidate the structure of the newly formed compound.

-

Extraction: The aged tincture was dried, and the residue was redissolved in methanol.

-

Chromatography: The methanolic solution was subjected to column chromatography on a reversed-phase C18 silica gel. A gradient elution with a water-acetonitrile solvent system was used to separate the components.

-

Structure Elucidation: The isolated compound (this compound) was characterized using various spectroscopic techniques, including:

-

Infrared (IR) Spectroscopy

-

Mass Spectrometry (MS)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, and 2D-NMR)

-

Logical Relationships and Implications

The formation of this compound from silydianin highlights a critical consideration for the formulation and storage of milk thistle-based products. The presence and concentration of this compound can serve as an indicator of the age and storage conditions of a product.

For drug development professionals, understanding this degradation pathway is crucial for:

-

Quality Control: Establishing acceptable limits for this compound in raw materials and finished products.

-

Stability Testing: Designing appropriate stability studies that monitor the conversion of silydianin to this compound under various storage conditions.

-

Formulation Development: Developing formulations that minimize the degradation of silydianin to ensure product efficacy and consistency.

Conclusion

References

Silyamandin: A Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silyamandin is a flavonolignan naturally occurring in the milk thistle plant (Silybum marianum). While the broader silymarin complex, of which it is a minor component, has been extensively studied for its hepatoprotective properties, this compound itself remains a less-explored molecule. This technical guide provides an in-depth overview of the current knowledge on the natural sources, occurrence, and analytical methodologies for this compound. It is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the nuanced chemistry of milk thistle extracts.

Natural Sources and Occurrence

This compound is exclusively found in the milk thistle plant (Silybum marianum (L.) Gaertn.), a member of the Asteraceae family. The primary source of this compound is the fruit of the plant, commonly referred to as the seed. Within the fruit, the highest concentration of the silymarin complex, including this compound, is located in the pericarp, or the seed coat[1].

This compound is considered a secondary metabolite and is specifically known to be a degradation product of silydianin, another major flavonolignan in milk thistle[2][3]. Its presence and concentration can be influenced by the processing and storage of milk thistle extracts. For instance, this compound has been isolated from tincture preparations of milk thistle fruit, and its levels have been observed to increase significantly when these tinctures are incubated at 40°C for three months, indicating its formation over time[2][3][4]. This suggests that the occurrence of this compound may be more prominent in aged or heat-treated milk thistle products.

Recent research has also detected this compound in different varieties of S. marianum, namely var. marianum (purple flowers) and var. albiflora (white flowers), with quantitative differences observed between the two[5].

Quantitative Data

Quantitative analysis of this compound is still an emerging area of research, with most studies focusing on the more abundant components of the silymarin complex. However, a recent study utilizing a validated High-Performance Thin-Layer Chromatography-Mass Spectrometry (HPTLC-MS) method has provided specific quantitative data for this compound in the fruit extracts of two Silybum marianum varieties.

| Plant Variety | Plant Part | Compound | Concentration (mg/g of Plant Material) | Limit of Detection (LOD) (µ g/band ) | Limit of Quantitation (LOQ) (µ g/band ) | Analytical Method | Reference |

| Silybum marianum var. marianum | Fruit | This compound | Lower than other flavonolignans | 1.22 | 3.72 | HPTLC-MS | [5] |

| Silybum marianum var. albiflora | Fruit | This compound | Lower than other flavonolignans | 1.22 | 3.72 | HPTLC-MS | [5] |

Note: The exact concentration of this compound was reported to be lower than that of silybin, isosilybin, silychristin, and silydianin[5].

Experimental Protocols

Extraction of Silymarin Complex (Containing this compound) from Silybum marianum Fruits

This protocol describes a general method for the extraction of the silymarin complex, which includes this compound, from milk thistle fruits. Pressurized Liquid Extraction (PLE) is a modern and efficient alternative to traditional Soxhlet extraction[6][7].

Materials and Reagents:

-

Dried fruits of Silybum marianum

-

Grinder

-

Pressurized Liquid Extraction (PLE) system

-

Acetone (HPLC grade)

-

Methanol (HPLC grade)

-

n-Hexane (for optional defatting)

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Sample Preparation: Grind the dried fruits of Silybum marianum to a fine powder. For increased purity of the final extract, an optional defatting step can be performed by Soxhlet extraction with n-hexane for 6 hours[7].

-

Pressurized Liquid Extraction (PLE):

-

Pack the ground and defatted (optional) plant material into the extraction cell of the PLE system.

-

Set the extraction parameters:

-

Solvent: Acetone

-

Temperature: 125°C

-

Pressure: 1500 psi

-

Extraction time: 10 minutes

-

Static cycles: 2

-

-

-

Solvent Evaporation: Collect the extract and evaporate the acetone using a rotary evaporator at a temperature not exceeding 50°C.

-

Drying: Dry the resulting crude extract using a freeze dryer to obtain a powdered silymarin complex.

-

Storage: Store the dried extract at -20°C in a desiccator to prevent degradation.

Quantification of this compound using HPTLC-MS

This protocol is based on the validated method for the simultaneous quantification of major flavonolignans, including this compound, in milk thistle fruit extracts[5][8][9].

Materials and Reagents:

-

Silymarin extract (from protocol 3.1)

-

This compound reference standard

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Acetone (HPLC grade)

-

Formic acid (analytical grade)

-

HPTLC plates (silica gel 60 F254)

-

HPTLC applicator

-

HPTLC developing chamber

-

HPTLC scanner

-

Mass spectrometer with an appropriate interface for HPTLC

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the this compound reference standard in methanol.

-

Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.

-

Dissolve a known amount of the silymarin extract in methanol.

-

-

HPTLC Application:

-

Apply the standard solutions and the sample solution as bands onto the HPTLC plate using an automated applicator.

-

-

Chromatographic Development:

-

Develop the HPTLC plate in a developing chamber saturated with the mobile phase: Chloroform: Acetone: Formic acid (110: 16.5: 8.5 v/v/v) [8].

-

Allow the solvent front to migrate to a defined distance.

-

Dry the plate thoroughly.

-

-

Densitometric Analysis:

-

Scan the dried plate using an HPTLC scanner at a wavelength of 288 nm for visualization and initial quantification against the calibration curve.

-

-

Mass Spectrometric Confirmation and Quantification:

-

For confirmation and more precise quantification, couple the HPTLC plate to a mass spectrometer.

-

Analyze the band corresponding to this compound to obtain its mass spectrum and confirm its identity.

-

Use the data from the MS detector for accurate quantification.

-

Signaling Pathways and Experimental Workflows

Currently, there is a significant lack of research on the specific biological activities and associated signaling pathways of isolated this compound. The majority of studies focus on the entire silymarin complex or its major constituents, silybin and silychristin. These compounds have been shown to exhibit anti-inflammatory, antioxidant, and anticancer effects through modulation of various signaling pathways, including NF-κB, MAPK, and PI3K/Akt[5][10][11][12].

Given that this compound is a degradation product of silydianin, its formation represents a key step in the chemical transformation of milk thistle extracts over time.

Logical Workflow for this compound Investigation

The following diagram illustrates a logical workflow for the investigation of this compound, from its natural source to potential biological activity assessment.

Caption: A logical workflow for the investigation of this compound.

Proposed Degradation Pathway of Silydianin to this compound

The formation of this compound is understood to be a result of the degradation of silydianin. This process is particularly noted in tincture preparations, suggesting that factors like time, temperature, and the solvent environment play a role.

Caption: Degradation pathway of Silydianin to this compound.

Conclusion and Future Perspectives

This compound represents an understudied component of the well-known medicinal plant Silybum marianum. While its natural source and its origin as a degradation product of silydianin are established, there is a clear need for more extensive research. The development of validated analytical methods, such as the HPTLC-MS protocol described herein, is a crucial first step. Future research should focus on:

-

Comprehensive Quantification: Determining the concentration of this compound in various parts of the milk thistle plant, under different geographical and cultivation conditions, and in a wider range of commercial products.

-

Isolation and Purification: Developing efficient and scalable methods for the isolation of pure this compound to enable thorough biological testing.

-

Biological Activity: Investigating the specific pharmacological effects of isolated this compound, including its potential anti-inflammatory, antioxidant, and cytotoxic activities.

-

Mechanism of Action: Elucidating the molecular targets and signaling pathways through which this compound exerts any identified biological effects.

A deeper understanding of this compound will contribute to a more complete picture of the therapeutic potential of milk thistle and may lead to the discovery of new pharmacological applications for this unique flavonolignan.

References

- 1. Anti-inflammatory and anti-arthritic activities of silymarin acting through inhibition of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Silymarin Suppresses Cellular Inflammation By Inducing Reparative Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Silymarin and Inflammation: Food for Thoughts [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Simplified procedure of silymarin extraction from Silybum marianum L. Gaertner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tracking and quantifying the major silymarin flavonolignans in the fruit extracts of milk thistle (Silybum marianum L.) using a validated HPTLC-MS method [journals.ekb.eg]

- 9. researchgate.net [researchgate.net]

- 10. Silymarin: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Silibinin inhibits cell invasion through inactivation of both PI3K-Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulatory effects of silibinin in various cell signaling pathways against liver disorders and cancer - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Silyamandin Bioactivity: A Technical Guide

Abstract: Silyamandin is a flavonolignan discovered in tincture preparations of milk thistle (Silybum marianum).[1] As a constituent of the silymarin family of compounds, which are renowned for their hepatoprotective, antioxidant, and anti-cancer properties, this compound is a compound of significant interest.[2] However, specific research into its distinct bioactivities is still in nascent stages. This technical guide provides a preliminary investigation into the potential bioactivities of this compound by examining the well-documented therapeutic actions of its close structural analogs, primarily Silybin (the major component of silymarin), Silychristin, and Silydianin.[3] This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding based on comparative data, detailed experimental protocols for future studies, and visualizations of key signaling pathways.

Introduction to this compound

This compound is a flavonolignan structurally related to other bioactive compounds found in milk thistle, such as silybin, isosilybin, silychristin, and silydianin.[2] It was first characterized as a product of the oxidative degradation of silydianin, particularly noted to increase in concentration in milk thistle tinctures over time.[4] While the bioactivity of the silymarin complex is extensively studied, the specific contribution and unique therapeutic profile of this compound remain largely unexplored. One preliminary report suggests a potential role in modulating the Hippo signaling pathway by downregulating the phosphorylation of p70S6K.[5] This guide synthesizes the known bioactivities of major silymarin constituents to build a predictive framework for this compound's potential therapeutic effects.

Potential Bioactivities and Mechanisms of Action

Based on the activities of related flavonolignans, this compound is hypothesized to possess antioxidant, anti-inflammatory, and anti-cancer properties.

Antioxidant Activity

The flavonolignans in silymarin are potent antioxidants.[6] They exert their effects through direct scavenging of free radicals and by enhancing the cellular antioxidant defense system, primarily via activation of the Nrf2 pathway.[6] Silychristin and silydianin have demonstrated stronger radical scavenging activity than silybin in various assays.[7]

Anti-inflammatory Effects

Silymarin and its components exhibit significant anti-inflammatory properties by modulating key signaling pathways.[8] A primary mechanism is the inhibition of the NF-κB (nuclear factor kappa B) pathway, which controls the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[6][9] By preventing the degradation of IκBα, silymarin blocks the nuclear translocation of NF-κB, thereby suppressing the inflammatory cascade.[9] Modulation of the MAPK pathway is another route through which these compounds reduce inflammation.[6]

Anti-Cancer Activity

The anti-cancer effects of silymarin constituents are multi-faceted, involving the induction of cell cycle arrest, apoptosis, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.[5][10]

-

Cell Cycle Arrest: Silybin has been shown to induce G1 or G2/M phase arrest in various cancer cell lines by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their inhibitors, such as p21/Cip1.[10][11]

-

Induction of Apoptosis: These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[5] This involves modulating the Bcl-2 family of proteins to increase the Bax/Bcl-2 ratio, leading to cytochrome c release and the activation of caspases.[5]

-

Modulation of Signaling Pathways:

-

NF-κB Pathway: Inhibition of NF-κB not only reduces inflammation but also curtails cancer cell proliferation, survival, and angiogenesis.[12]

-

Hippo Pathway: A tentative link suggests this compound may downregulate p70S6K phosphorylation through the Hippo pathway, a critical regulator of organ size and cell proliferation.[2][5] Aberrant Hippo signaling is frequently observed in cancer.[13]

-

Quantitative Data on Related Flavonolignans

The following tables summarize quantitative data for Silybin (Silibinin), Silychristin, and other silymarin components, which can serve as a benchmark for future studies on this compound.

Table 1: Anti-proliferative Activity (IC50) of Silymarin Components in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |

| Silibinin | Fet, Geo | Human Colon Cancer | 75 µg/mL | 72 h | [11] |

| Silibinin | HCT116 | Human Colon Cancer | 40 µg/mL | 72 h | [11] |

| Silibinin | OVCAR3 | Human Ovarian Cancer | ~75 µM | 48 h | [14] |

| Silymarin | U-87 MG | Human Glioblastoma | 264.6 µM | 24 h | [12] |

| Silymarin | SK-BR-3, BT-474 | Human Breast Cancer | Growth inhibition at ≥100 µM | 24, 48, 72 h | [15] |

Table 2: Anti-inflammatory and Antioxidant Activity of Silymarin Components

| Compound/Extract | Assay | Effect | IC50 / Value | Reference |

| Dehydrosilybin | DPPH Radical Scavenging | Antioxidant | 2.3 µM | [16] |

| Silybin | DPPH Radical Scavenging | Antioxidant | 50.1 µM | [16] |

| Silychristin | DPPH Radical Scavenging | Antioxidant | 13.5 µM | [16] |

| Silydianin | DPPH Radical Scavenging | Antioxidant | 24.1 µM | [16] |

| Silychristin A | NO Production Inhibition | Anti-inflammatory | 37.0 µM | [17] |

| 2,3-dehydrosilychristin A | NO Production Inhibition | Anti-inflammatory | 25.0 µM | [17] |

| Anhydrosilychristin | NO Production Inhibition | Anti-inflammatory | 20.0 µM | [17] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the bioactivity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., HepG2, HCT116, OVCAR3) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours under standard conditions (37°C, 5% CO₂).

-

Treatment: Prepare stock solutions of this compound in DMSO. Treat cells with serially diluted concentrations of this compound (e.g., 0-200 µM). Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the treated cells for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.

-

Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antioxidant Capacity Assays (DPPH & ABTS)

These spectrophotometric assays measure the radical scavenging ability of a compound.[18]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Mix various concentrations of this compound with the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the decrease in absorbance at 517 nm.

-

Trolox or Ascorbic Acid should be used as a positive control.

-

Calculate the scavenging activity percentage and determine the IC50 value.[16]

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.[19]

-

Dilute the ABTS•+ solution with ethanol or water to an absorbance of ~0.70 at 734 nm.

-

Add various concentrations of this compound to the diluted ABTS•+ solution.

-

After a 6-minute incubation, measure the absorbance at 734 nm.[19]

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay quantifies the inhibition of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.[20]

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce an inflammatory response and NO production. Include wells with cells only, cells + LPS, and cells + LPS + this compound.

-

Incubation: Incubate for 24 hours.

-

NO Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution).

-

Add 50 µL of Griess Reagent B (N-(1-Naphthyl)ethylenediamine solution).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Create a standard curve using sodium nitrite. Quantify the nitrite concentration in the samples and calculate the percentage of NO inhibition relative to the LPS-only treated cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.[21]

-

Cell Treatment: Treat cells with this compound at its determined IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of this compound.

Caption: Proposed workflow for the systematic evaluation of this compound's bioactivity.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential modulation of the Hippo and related signaling pathways by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 3. ICI Journals Master List [journals.indexcopernicus.com]

- 4. This compound, a new flavonolignan isolated from milk thistle tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The clinical anti-inflammatory effects and underlying mechanisms of silymarin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of cyclooxygenase-2 and inducible nitric oxide synthase by silymarin in proliferating mesenchymal stem cells: comparison with glutathione modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. wellnessresources.com [wellnessresources.com]

- 10. Silybin Showed Higher Cytotoxic, Antiproliferative, and Anti-Inflammatory Activities in the CaCo Cancer Cell Line while Retaining Viability and Proliferation in Normal Intestinal IPEC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flavonoid, silibinin, inhibits proliferation and promotes cell-cycle arrest of human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Hippo Signaling Pathway Manipulates Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Silybin suppresses ovarian cancer cell proliferation by inhibiting isocitrate dehydrogenase 1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. pub.h-brs.de [pub.h-brs.de]

- 19. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Multidrug Resistance Modulation Activity of Silybin Derivatives and Their Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Silyamandin: A Technical Whitepaper on its Characterization as a Non-Taxifolin Derived Flavonolignan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonolignans, a unique class of natural products, have garnered significant attention for their diverse pharmacological activities. While the majority of research has centered on taxifolin-derived compounds like silybin, a growing body of evidence highlights the importance of "non-taxifolin" derived flavonolignans. This technical guide provides an in-depth exploration of silyamandin, a flavonolignan found in the milk thistle (Silybum marianum). We delve into its distinct chemical structure, biosynthetic origins, and biological activities, contrasting it with the well-studied taxifolin. This paper summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes its relevant signaling pathways and workflows, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction: The Rise of Non-Taxifolin Flavonolignans

Flavonolignans are hybrid molecules formed through the oxidative coupling of a flavonoid and a phenylpropanoid unit, typically coniferyl alcohol.[1][2] The vast majority of characterized flavonolignans from Silybum marianum, collectively known as silymarin, are derived from the flavonoid taxifolin.[3][4][5][6][7][8] However, a distinct subgroup, termed "non-taxifolin" derived flavonolignans, originates from other flavonoid precursors such as apigenin, luteolin, and eriodictyol.[3][9] These compounds, including this compound, exhibit a range of biological activities, often surpassing those of their taxifolin-derived counterparts, presenting a compelling case for their detailed investigation.[1][9][10]

Chemical Distinction: this compound vs. Taxifolin

A fundamental understanding of this compound necessitates a clear distinction from taxifolin at the molecular level.

Taxifolin , also known as dihydroquercetin, is a flavanonol, a type of flavonoid. Its chemical structure is characterized by a C6-C3-C6 skeleton.[7][11][12][13]

This compound , in contrast, is a flavonolignan. Its structure, while incorporating a flavonoid-like moiety, is significantly more complex due to the addition of a phenylpropanoid unit and subsequent cyclization.[1][14] The formal chemical name for this compound is 4-(4-hydroxy-3-methoxyphenyl)-7-[(2R,3R)-3,5,7-trihydroxy-4-oxochroman-2-yl]-1-oxo-1,3,3a,4,5,7a-hexahydro-2-benzofuran-5-carboxylic acid.[1][14]

Caption: Proposed pathway for this compound formation from Silydianin.

Biological Activity and Signaling Pathways

While specific quantitative data for this compound remains limited, the broader class of non-taxifolin derived flavonolignans has demonstrated potent biological activities, often exceeding those of silybin. [1][9][10]The biological effects of the closely related silymarin complex are well-documented and are largely attributed to the modulation of key signaling pathways. It is plausible that this compound shares some of these mechanisms of action.

Anti-Inflammatory Effects and the NF-κB Pathway

Chronic inflammation is a hallmark of many diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Silymarin and its components have been shown to inhibit the activation of NF-κB. [3][4][15][16][17][18]This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8. [4]

Diagram 3: this compound's Potential Modulation of the NF-κB Pathway

Caption: Postulated inhibition of the NF-κB pathway by this compound.

Anti-Cancer Effects and the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Silibinin, a major component of silymarin, has been shown to inhibit the PI3K/Akt pathway, leading to decreased cancer cell proliferation and induction of apoptosis. [10][19][20][21][22][23]

Diagram 4: this compound's Potential Modulation of the PI3K/Akt Pathway

Caption: Postulated inhibition of the PI3K/Akt pathway by this compound.

Quantitative Data Summary

While specific quantitative data for this compound is sparse, the following tables summarize the reported IC50 values for silymarin and its related flavonolignans to provide a comparative context for its potential activity.

Table 1: Antioxidant Activity of Silymarin and its Components

| Compound/Extract | Assay | IC50 Value | Reference(s) |

| Silymarin | DPPH | 6.56 µg/mL | [2] |

| Silymarin | DPPH | IC50 of 6 mg/mL for methanol fraction | [2] |

| Silychristin A | ORAC | - | [24] |

| Silybin A | ORAC | 6.5 ± 0.6 µM | [24] |

| Rhaponticoides iconiensis TFE sub-extract | DPPH | 0.126 ± 0.002 mg/mL | [25] |

| Rhaponticoides iconiensis TFH sub-extract | DPPH | 0.756 ± 0.003 mg/mL | [25] |

Table 2: Anti-inflammatory Activity of Silymarin Components

| Compound | Assay | IC50 Value (µM) | Reference(s) |

| Anhydrosilychristin | NO Production | Lower than 2,3-dehydrosilychristin A | [24] |

| 2,3-dehydrosilychristin A | NO Production | Lower than isosilychristin and silychristin A | [24] |

| Edaravone Derivatives | Protein denaturation | 107.25 ± 1.30 and 106.20 ± 2.64 µg/mL | [26] |

Table 3: Anticancer Activity of Silymarin and its Components

| Compound/Extract | Cell Line | IC50 Value | Reference(s) |

| Silymarin | KB | 555 µg/mL (24h) | [2] |

| Silymarin | A549 | 511 µg/mL (24h) | [2] |

| Silymarin | HepG2 | 58.46 µmol/L | [2] |

| Silymarin | Hep3B | 75.13 µmol/L | [2] |

| Polygamain | Various | 0.62±0.06 to 2.01±0.28 µg/ml (72h) | [27][28] |

| Rhodanine derivatives | Various | 0.21 to 22.8 μM | [29] |

| Sulfonyl-α-L-amino acid derivatives | HEPG2 | 85.1 and 87.0 µg/ml | [30] |

Experimental Protocols

Extraction and Isolation of this compound

A common method for the extraction and isolation of this compound from Silybum marianum fruits involves the following steps:

-

Defatting: The powdered plant material is first defatted using a non-polar solvent like n-hexane to remove lipids. [19][31]2. Extraction: The defatted material is then extracted with a more polar solvent such as methanol or acetone to obtain the crude flavonolignan mixture. [19][31]3. Chromatographic Purification: The crude extract is subjected to column chromatography. A typical procedure involves a two-step process:

-

Silica Gel Chromatography: The extract is first passed through a silica gel column to achieve initial separation of the components.

-

Sephadex LH-20 Chromatography: Further purification is achieved using a Sephadex LH-20 column, which separates compounds based on their molecular size and polarity. [1]

-

Diagram 5: Experimental Workflow for this compound Isolation

Caption: Workflow for the extraction and isolation of this compound.

Analytical Characterization

The identity and purity of the isolated this compound can be confirmed using the following analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC with a C18 column is a standard method for the separation and quantification of flavonolignans. [9][32][27][33][34]* Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the isolated compound. [1]* Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. [9][27]

Biological Activity Assays

The biological activity of this compound can be assessed using a variety of in vitro assays:

-

Antioxidant Activity:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical. [2][35][36] * ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another common method to determine antioxidant capacity. [35]* Anti-inflammatory Activity:

-

Nitric Oxide (NO) Inhibition Assay: Measures the ability of the compound to inhibit the production of nitric oxide in stimulated macrophages (e.g., RAW 264.7 cells). [24][37]* Anticancer Activity:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay to assess cell viability and proliferation. Cancer cell lines relevant to the desired therapeutic area are used. [2][27][28][29][35][38]

-

Conclusion and Future Directions

This compound represents a compelling example of a non-taxifolin derived flavonolignan with significant therapeutic potential. Its unique chemical structure and biosynthetic origin distinguish it from the more extensively studied taxifolin-derived compounds. While preliminary evidence and the activities of related compounds suggest potent anti-inflammatory and anticancer effects, further research is critically needed.

Future investigations should focus on:

-

Elucidating the definitive biosynthetic pathway of this compound.

-

Conducting comprehensive in vitro and in vivo studies to determine its specific biological activities and mechanisms of action.

-

Generating robust quantitative data, including IC50 and Ki values, for a range of biological targets.

-

Exploring its potential as a lead compound for the development of novel therapeutics.

This technical guide provides a solid foundation for researchers to embark on these exciting avenues of investigation, ultimately unlocking the full therapeutic potential of this compound and other non-taxifolin derived flavonolignans.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Silibinin inhibits the production of pro-inflammatory cytokines through inhibition of NF-κB signaling pathway in HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Silymarin: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Silymarin | C25H22O10 | CID 5213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Taxifolin - Wikipedia [en.wikipedia.org]

- 8. Role of Silymarin in Cancer Treatment: Facts, Hypotheses, and Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Non-Taxifolin" Derived Flavonolignans: Phytochemistry and Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Silibinin inhibits cell invasion through inactivation of both PI3K-Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Taxifolin | C15H12O7 | CID 439533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Taxifolin | 480-18-2 [chemicalbook.com]

- 13. scbt.com [scbt.com]

- 14. This compound, a new flavonolignan isolated from milk thistle tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The clinical anti-inflammatory effects and underlying mechanisms of silymarin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Silymarin suppresses TNF-induced activation of NF-kappa B, c-Jun N-terminal kinase, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Silibinin modulates the NF-κb pathway and pro-inflammatory cytokine production by mononuclear cells from preeclamptic women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Silibinin Downregulates the NF-κB Pathway and NLRP1/NLRP3 Inflammasomes in Monocytes from Pregnant Women with Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Silibinin suppresses bladder cancer through down-regulation of actin cytoskeleton and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anti-metastatic Efficacy of Silibinin: Molecular Mechanisms and Therapeutic Potential against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Silibinin improves palmitate-induced insulin resistance in C2C12 myotubes by attenuating IRS-1/PI3K/Akt pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antioxidant, Anti-Inflammatory, and Multidrug Resistance Modulation Activity of Silychristin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Evaluation of the Chemical Composition, Antioxidant and Antidiabetic Activity of Rhaponticoides iconiensis Flowers: Effects on Key Enzymes Linked to Type 2 Diabetes In Vitro, In Silico and on Alloxan-Induced Diabetic Rats In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. medic.upm.edu.my [medic.upm.edu.my]

- 29. mdpi.com [mdpi.com]

- 30. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 31. Making sure you're not a bot! [archiv.ub.uni-marburg.de]

- 32. mdpi.com [mdpi.com]

- 33. Multidrug Resistance Modulation Activity of Silybin Derivatives and Their Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Silibinin - Wikipedia [en.wikipedia.org]

- 35. Comparative Study of Phytochemical, Antioxidant, and Cytotoxic Activities and Phenolic Content of Syzygium aqueum (Burm. f. Alston f.) Extracts Growing in West Sumatera Indonesia - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

- 38. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies on Silyamandin: A Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Silyamandin's stability and its formation as a degradation product of Silydianin, a flavonolignan from milk thistle (Silybum marianum). This document synthesizes available data, proposes detailed experimental protocols for further investigation, and visualizes key pathways and workflows to support research and development in this area.

Introduction

This compound is a flavonolignan that has been identified as a degradation product of Silydianin, one of the major constituents of the silymarin complex.[1] The stability of flavonolignans is a critical factor in the development of herbal medicinal products and dietary supplements, as degradation can impact potency and safety. Understanding the pathways and kinetics of Silydianin degradation into this compound is essential for formulation development, shelf-life prediction, and quality control.

Studies have shown that Silydianin is the least stable of the six major flavonolignans found in silymarin, particularly when stored in tincture form at room temperature. The formation of this compound is attributed to an oxidative degradation process, which has been observed to occur over several months at elevated temperatures.[1] This guide will delve into the knowns and unknowns of this transformation and provide a framework for systematic exploratory studies.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain detailing the kinetics of this compound formation from Silydianin under various stress conditions. The primary evidence is a qualitative observation of an increase in this compound concentration in a milk thistle tincture after prolonged storage.[1]

The following tables are presented to structure the existing qualitative information and to serve as a template for organizing data from future forced degradation studies as proposed in this guide.

Table 1: Summary of Silydianin Stability and this compound Formation (Qualitative)

| Condition | Observation | Reference |

| Storage of Milk Thistle Tincture (40°C for 3 months in air) | Increase in this compound levels, indicating it is a degradation product of Silydianin. | [1] |

| Room Temperature Storage of Tinctures | Silydianin levels significantly decrease, suggesting it is the least stable of the major flavonolignans. | |

| Thermal Stress (in subcritical water, 100-160°C) | Silydianin, as part of the silymarin complex, undergoes thermal degradation. | [2] |

| Oxidative Stress | Silydianin can be oxidized to form other derivatives like 2,3-dehydrosilydianin and a lactone-acid. | [3] |

Table 2: Proposed Template for Quantitative Data from Forced Degradation Studies of Silydianin

| Stress Condition | Parameter | Silydianin (% Degradation) | This compound (% Formation) | Other Degradants (%) | Mass Balance (%) |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | ||||

| Base Hydrolysis | 0.1 M NaOH, RT, 8h | ||||

| Oxidation | 3% H₂O₂, RT, 24h | ||||

| Thermal | 60°C, 48h | ||||

| Photolytic | ICH Q1B conditions |

Experimental Protocols

Detailed experimental protocols for the systematic investigation of Silydianin degradation and this compound formation are currently not well-documented in the literature. The following protocols are proposed based on established forced degradation guidelines for pharmaceuticals and are designed to generate the quantitative data outlined in Table 2.

General Experimental Workflow

The overall workflow for conducting these stability studies is depicted below.

Preparation of Solutions

-

Silydianin Stock Solution: Prepare a stock solution of purified Silydianin in methanol at a concentration of 1 mg/mL.

-

Acidic Solution: 0.1 M Hydrochloric Acid (HCl).

-

Basic Solution: 0.1 M Sodium Hydroxide (NaOH).

-

Oxidizing Solution: 3% Hydrogen Peroxide (H₂O₂).

Forced Degradation Procedures

For each condition, a sample of the Silydianin stock solution will be treated as described below. A control sample (Silydianin in methanol, protected from light and stored at 4°C) should be analyzed concurrently.

-

Acid Hydrolysis:

-

Mix 1 mL of Silydianin stock solution with 9 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

-

Analyze by HPLC.

-

-

Base Hydrolysis:

-

Mix 1 mL of Silydianin stock solution with 9 mL of 0.1 M NaOH.

-

Maintain the solution at room temperature for 8 hours.

-

At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

-

Analyze by HPLC.

-

-

Oxidative Degradation:

-

Mix 1 mL of Silydianin stock solution with 9 mL of 3% H₂O₂.

-

Maintain the solution at room temperature for 24 hours, protected from light.

-

At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot for HPLC analysis.

-

-

Thermal Degradation:

-

Place a sealed vial of the Silydianin stock solution in an oven at 60°C for 48 hours.

-

At specified time points (e.g., 0, 12, 24, 48 hours), withdraw an aliquot for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose the Silydianin stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the exposed and control samples by HPLC.

-

Analytical Method

A stability-indicating HPLC method with Diode-Array Detection (DAD) or Mass Spectrometry (MS) is required. The method must be capable of separating Silydianin, this compound, and other potential degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: DAD at 288 nm for quantification and peak purity analysis. MS can be used for identification of unknown degradation products.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Proposed Degradation Pathway

While the exact mechanism of the oxidative degradation of Silydianin to this compound is not definitively established in the literature, a plausible pathway can be proposed based on the structures of the two molecules. This transformation likely involves an oxidative cleavage of the bicyclic ether structure in Silydianin.

This proposed pathway suggests that an initial oxidative event leads to a reactive intermediate, which then undergoes rearrangement and bond cleavage to form the more stable this compound structure. Further mechanistic studies, including the identification of intermediates, are required to fully elucidate this pathway.

Conclusion

The stability of Silydianin and the formation of its degradation product, this compound, are important considerations for the development of high-quality milk thistle extracts. This technical guide has summarized the current knowledge, highlighted the significant gaps in quantitative data, and provided a detailed framework for conducting systematic exploratory studies. The proposed experimental protocols and data analysis templates are intended to guide researchers in generating the necessary stability data to ensure the quality, efficacy, and safety of products containing these flavonolignans. The visualization of workflows and pathways aims to provide a clear conceptual understanding to aid in these research endeavors.

References

Methodological & Application

Application Notes and Protocols for Silybin Extraction from Silybum marianum

Audience: Researchers, scientists, and drug development professionals.

Introduction: Silybum marianum (L.) Gaertn., commonly known as milk thistle, is a medicinal plant renowned for its therapeutic properties, primarily attributed to a complex of flavonolignans called silymarin.[1][2] The principal and most biologically active component of silymarin is silybin (also known as silibinin), which constitutes 50-70% of the complex.[2][3] Silybin has demonstrated significant hepatoprotective, antioxidant, anti-inflammatory, and anti-cancer effects.[4][5][6] The extraction of silybin from milk thistle seeds is a critical first step for pharmacological research and the development of therapeutic agents.[7] This document provides a comprehensive overview of various extraction methodologies, detailed experimental protocols, and a summary of the molecular pathways influenced by silybin.

Overview of Extraction Methodologies

The isolation of silybin from milk thistle seeds can be accomplished through various techniques, ranging from conventional solvent-based methods to modern, more efficient "green" technologies. The choice of method often depends on factors such as desired yield, purity, processing time, cost, and environmental impact.

-

Conventional Methods: Traditional techniques like Soxhlet and heat reflux extraction are well-established but often require long extraction times and large volumes of organic solvents.[7][8]

-

Modern "Green" Methods: Techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and Pressurized Liquid Extraction (PLE) offer significant advantages, including reduced extraction times, lower solvent consumption, and often higher yields.[4][9][10][11] UAE utilizes acoustic cavitation to disrupt cell walls, while MAE employs microwave energy to generate heat within the plant material, enhancing extraction efficiency.[9][11] SFE, particularly with supercritical CO₂, provides a clean, solvent-free extract, though it may require a co-solvent like ethanol to effectively extract polar compounds like silybin.[12][13]

Data Presentation: Comparison of Extraction Protocols

The following tables summarize quantitative data from various studies to allow for easy comparison of different silybin/silymarin extraction protocols.

Table 1: Modern Extraction Techniques

| Extraction Method | Plant Material | Solvent | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| Microwave-Assisted Extraction (MAE) | Ground Seeds (10 g) | 80% Methanol | 400 W, 30 min | 254.2 mg/10 g seeds | [7][10][14][15] |

| Microwave-Assisted Extraction (MAE) | Ground Seeds (10 g) | 80% Methanol | 800 W, 15 min | 263.1 mg/10 g seeds | [7][10][14][15] |

| Ultrasound-Assisted Extraction (UAE) | Seeds | Methanol | 20 kHz probe, 60 min | 61.1 mg/10 g seeds | [3][16] |

| Ultrasonic-Assisted Enzymatic (UAEE) | Seed Shell | 50% Ethanol | 180 W, 120 min, 30 U/mg enzyme | 7.86% | [17] |

| Pressurized Liquid Extraction (PLE) | Non-defatted fruits | Acetone | 125°C, 10 min | Total Silymarin: 22.7 mg/g | [8][18] |

| Supercritical Fluid Extraction (SFE) | Seeds | Supercritical CO₂ | 40°C, 200 bar, 4 mL/min | Silybin A: 2.29 mg/g, Silybin B: 1.92 mg/g | [13][19] |

| Supercritical Fluid Extraction (SFE) | Seeds | SC-CO₂ + Ethanol | 220 bar, 40°C | 30.8% (Oil + Flavonolignans) |[20] |

Table 2: Conventional & Optimized Solvent Extraction

| Extraction Method | Plant Material | Solvent | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| Soxhlet Extraction | Defatted fruits | Methanol | 5 hours | ~72% of PLE yield | [8] |

| Heat Reflux Extraction | Ground Seeds (10 g) | 80% Methanol | 30 min | ~160 mg/10 g seeds | [7] |

| Optimized Solvent Extraction | Seeds | 81.5% Ethanol | 112°C, 60 min, 1:38 solid-liquid ratio | 56.67 mg/g | [11] |

| Hot Water Extraction | Seed Meal | Water | 100°C, 210 min | Silybin A: 1.8 mg/g, Silybin B: 3.3 mg/g |[21] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key extraction techniques.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is based on a highly efficient method for isolating flavonolignans from milk thistle.[9] Ultrasonic extraction offers high yields in a short processing time at low temperatures.[9]

A. Materials & Equipment:

-

Finely powdered milk thistle seeds

-

n-Hexane (for optional defatting)

-

70% Ethanol (or Methanol)

-

Probe-type ultrasonic processor (e.g., 400 watts, 24 kHz)

-

Extraction vessel

-

Ice bath

-

Centrifuge and tubes

-

Filtration apparatus (e.g., Whatman filter paper)

-

Rotary evaporator

B. Procedure:

-

Preparation of Plant Material: Grind milk thistle seeds to a fine powder to increase the surface area for extraction.

-

(Optional) Defatting: Mix approximately 500 g of powdered seeds with n-hexane and sonicate for 15 minutes to remove lipids. Discard the hexane phase. Allow the powdered material to dry.

-

Extraction Setup: Place the powdered seeds into the extraction vessel. Add the solvent (e.g., 70% ethanol) at a specified solid-to-liquid ratio (e.g., 1:10 w/v).

-

Sonication: Immerse the ultrasonic probe tip approximately 1 cm below the solvent level. Place the extraction vessel in an ice bath to maintain a constant temperature of 25°C ±5°C.[9]

-

Ultrasonic Processing: Apply ultrasonic power (e.g., 400 W, 24 kHz) for a duration of 15 to 60 minutes. Studies show that increasing extraction time can increase the yield.[9][16]

-

Separation: After extraction, centrifuge the mixture at 4000 rpm to pellet the solid plant material.[9]

-

Filtration: Decant the supernatant and filter it to remove any remaining fine particles.

-

Solvent Evaporation: Concentrate the filtered extract using a rotary evaporator under reduced pressure to remove the ethanol, yielding the crude silymarin extract.

Protocol 2: Microwave-Assisted Extraction (MAE)

MAE is a rapid and effective technique that uses microwave energy to heat the solvent and plant material, disrupting cell walls and accelerating the extraction process.[10][11]

A. Materials & Equipment:

-

Ground milk thistle seeds

-

80% Methanol (or Ethanol)

-

Microwave extraction system (e.g., CEM MARS)

-

Extraction vessel (microwave-safe)

-

Filtration apparatus

-

Rotary evaporator

B. Procedure:

-

Preparation: Weigh 10 g of ground milk thistle seeds and place them into the microwave extraction vessel.[7]

-

Solvent Addition: Add 200 mL of 80% methanol to the vessel.[7]

-

Microwave Irradiation: Place the vessel in the microwave extractor. Set the desired power and time. Optimal yields have been reported under the following conditions:

-

Cooling: After the cycle is complete, allow the vessel to cool to room temperature.

-

Filtration: Filter the mixture to separate the extract from the solid plant residue.

-

Solvent Evaporation: Use a rotary evaporator to remove the methanol from the filtrate, yielding the crude extract.

Protocol 3: Conventional Soxhlet Extraction